molecular formula C24H20ClFN4O2S3 B2498083 3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 422299-19-2

3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2498083
CAS No.: 422299-19-2
M. Wt: 547.08
InChI Key: BISCYDVTFPQEPO-UHFFFAOYSA-N
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Description

The compound 3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a thiazolo-pyrimidinone derivative characterized by:

  • A thiazolo[4,5-d]pyrimidin-7-one core, providing a fused bicyclic scaffold.
  • 4-Chloro-3-methylphenyl and 4-fluorophenyl substituents at positions 3 and 6, respectively.
  • A pyrrolidinyl ethyl sulfanyl group at position 5, introducing a heterocyclic side chain.

This structure combines aromatic, heterocyclic, and sulfur-containing groups, which may influence solubility, metabolic stability, and biological activity.

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN4O2S3/c1-14-12-17(8-9-18(14)25)29-21-20(35-24(29)33)22(32)30(16-6-4-15(26)5-7-16)23(27-21)34-13-19(31)28-10-2-3-11-28/h4-9,12H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISCYDVTFPQEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)N4CCCC4)C5=CC=C(C=C5)F)SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The chemical structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of the thiazolo-pyrimidine core is significant for its interaction with biological targets. The compound's molecular formula is C24H22ClFN5S3C_{24}H_{22}ClFN_5S_3, and it exhibits a high degree of lipophilicity due to its aromatic rings.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the inhibition of MEK1/2 kinases has been linked to decreased proliferation in various leukemia cell lines. Specifically, compounds with similar thiazolo-pyrimidine structures have shown IC50 values in the low micromolar range against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells .

Table 1: Inhibitory Concentrations of Related Compounds

Compound NameTargetIC50 (µM)
Compound AMEK1/20.3
Compound BMEK1/21.2
Compound CBRAF14 - 50

The mechanism by which this compound exerts its effects may involve the modulation of key signaling pathways such as the MAPK pathway. Inhibition of this pathway has been shown to induce G0/G1 cell cycle arrest in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Case Studies

A notable study investigated the effects of a structurally similar compound on tumor growth in xenograft models. The compound demonstrated dose-dependent growth inhibition at concentrations as low as 10 mg/kg when administered orally. This effect was associated with significant downregulation of phospho-ERK1/2 levels in treated tumors .

Table 2: Efficacy in Xenograft Models

Dose (mg/kg)Tumor Growth Inhibition (%)
1055
3070
10085

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the thiazolo-pyrimidine scaffold can significantly enhance biological activity. For example, substituents on the phenyl rings and variations in the pyrrolidine moiety have been shown to influence potency and selectivity against various cancer cell lines.

Comparison with Similar Compounds

Core Structure Variations

The thiazolo-pyrimidinone core differentiates the target compound from analogs with alternative fused rings. Key comparisons include:

Compound Name/ID Core Structure Key Structural Differences
Target Compound Thiazolo[4,5-d]pyrimidin-7-one Unique thiazole-sulfur and pyrimidinone fusion.
Compound 6 () Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine Pyrrolo-thiazolo-pyrimidine core with triazolo-thiadiazinone substituent.
477331-43-4 () Benzothieno[2,3-d]pyrimidin-4(3H)-one Thieno-pyrimidine core instead of thiazolo.

Implications :

  • Thiazolo cores may exhibit distinct electronic properties compared to pyrrolo or thieno analogs due to sulfur’s electronegativity.

Substituent Analysis

Substituents critically modulate physicochemical and pharmacological properties:

Compound Name/ID Substituents at Key Positions Functional Groups
Target Compound 4-Chloro-3-methylphenyl (C3), 4-fluorophenyl (C6), pyrrolidinyl ethyl sulfanyl (C5) Halogenated aryl, fluorophenyl, pyrrolidine.
Compound 7 () 4-Methoxyphenyl (C5), phenylhydrazinecarbothioamide (C6) Methoxy (electron-donating) vs. chloro (electron-withdrawing).
372171-40-9 () Ethylsulfanyl (C2), isopropyl (C7) Simpler alkyl sulfanyl vs. pyrrolidinyl side chain.

Implications :

  • Electron-withdrawing groups (e.g., 4-chloro-3-methylphenyl) may enhance metabolic stability but reduce solubility.
  • Fluorophenyl groups (as in the target compound) improve membrane permeability and bioavailability .

Implications :

  • Thioalkylation reactions (e.g., using mercaptoethyl pyrrolidinone) may be critical for introducing the C5 substituent.
  • Cyclocondensation under basic conditions is common for fused pyrimidinones .

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